N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a sulfanyl group
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-19(12-7-4-3-5-8-12)14(20)11-23-16-18-17-15(21-16)13-9-6-10-22-13/h3-10H,2,11H2,1H3 |
InChI Key |
FNXFFDPLXSBGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and sulfanyl groups. One common method involves the cyclization of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The thiophene ring is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor with a thiophene ring
Uniqueness
N-ethyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the oxadiazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
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